molecular formula C14H8Br2 B122447 2,7-Dibromophenanthrene CAS No. 62325-30-8

2,7-Dibromophenanthrene

Cat. No. B122447
CAS RN: 62325-30-8
M. Wt: 336.02 g/mol
InChI Key: NGDWMVTZPZDKPM-UHFFFAOYSA-N
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Description

2,7-Dibromophenanthrene is a polycyclic aromatic hydrocarbon that has been the subject of various studies due to its potential as a precursor for the synthesis of complex organic molecules, including conjugated polymers and organic photocatalysts. The presence of bromine atoms at the 2,7-positions on the phenanthrene core allows for further functionalization through various chemical reactions .

Synthesis Analysis

The synthesis of derivatives of 2,7-dibromophenanthrene has been achieved through different methods. One approach involves a one-pot reaction to obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, which serves as a precursor for poly(phenanthrene) and poly(phenanthrylene-vinylene) . Another study describes the self-assembly of 7,10-dibromo-2,3-dicyanopyrazinophenanthrene aggregates, which act as organophotocatalysts . Additionally, the synthesis of 2,7-diazaphenanthrene derivatives has been reported, highlighting the versatility of the phenanthrene scaffold .

Molecular Structure Analysis

The molecular structure of 2,7-dibromophenanthrene derivatives can exhibit significant distortion from planarity due to intramolecular overcrowding, as observed in the crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol . This distortion can influence the physical and chemical properties of the molecules and their interactions in the solid state.

Chemical Reactions Analysis

Chemical reactions involving 2,7-dibromophenanthrene derivatives are diverse and include the formation of Caryl–Oacyl bonds under visible-light-induced conditions , cascade reactions to synthesize functionalized 9-amino-10-arylphenanthrenes , and the Pictet-Spengler reaction to transform products into phenanthroindolizidine and phenanthroquinolizidine alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dibromophenanthrene derivatives are influenced by their molecular structure and the substituents attached to the phenanthrene core. For instance, the crystal packing of a coordination polymer incorporating phenanthrene molecules is dominated by stacking interactions between aromatic moieties . The electronic properties of these derivatives are also of interest for their potential use in materials science, particularly in the context of conjugated polymers and photocatalysis .

Scientific Research Applications

Molecular Electronics

2,7-Dibromophenanthrene has been utilized in the synthesis of molecules for potential applications in molecular electronics. Specifically, its use has been crucial in creating molecules with cores resistant to conformational rotation, which is vital for certain molecular electronics switching mechanisms (Ciszek & Tour, 2004).

Solid-State Emission and Charge Transport

Phenanthrene derivatives, including 2,7-Dibromophenanthrene, exhibit significant solid-state emission and charge transport properties. These materials have demonstrated notable hole mobility and photoluminescence quantum yield, making them potential candidates for use in electronic devices (Li et al., 2019).

Crystal and Molecular Structure Studies

The crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol, a derivative of 2,7-Dibromophenanthrene, has been analyzed to understand its conformation and bonding characteristics. Such studies provide insights into the molecular architecture and potential applications in material science (Smith & Barrett, 1971).

Fluorescence in Macrocycles

Research on [n]cyclo-3,6-phenanthrenylene, derived from dibromophenanthrene, revealed its high fluorescence in solution, making it a promising candidate for future studies in fluorescent macrocycles. This application could lead to new developments in molecular fluorescence and related technologies (Tian et al., 2017).

Luminescent Polymers

Tetraalkoxyphenanthrene, synthesized from 2,7-diiodo-3,6-dimethoxy-9,10-di(2-ethylhexyloxy)phenanthrene, demonstrates applications in creating luminescent conjugated polymers. These polymers show promise in the development of LEDs, solar cells, and chemical sensors due to their luminescence properties (Boden et al., 2006).

Synthesis of Fluorinated Phenanthrene Monomers

The Mallory reaction of dibromophenanthrene derivatives has been employed to synthesize fluorinated phenanthrene monomers. These monomers have been used in the copolymerization process, leading to potential applications in material science and polymer chemistry (Fukumoto et al., 2017).

Safety And Hazards

When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

2,7-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDWMVTZPZDKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457765
Record name 2,7-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromophenanthrene

CAS RN

62325-30-8
Record name 2,7-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2,7-dibromo-9,10-dihydro-phenanthrene (2.4 g, 7.1 mmol), NBS (1.4 g, 7.8 mmol), and benzoyl peroxide (0.2 g) in carbon tetrachloride (300 ml) was refluxed for 2 hours. Potassium acetate (3.6 g) and acetic acid (3.2 ml) were added, and the refluxing was continued for additional 2 hours. The mixture was cooled and diluted with EtOAc. The organic phase was washed with water, saturated sodium bicarbonate, and brine, and was dried with sodium sulfate. Concentration gave 2,7-dibromo-phenanthrene (2.3 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Preparing 32.7 g of 2,7-dibromo-9,10-dihydrophenanthrene, 24.1 g of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and 500 milliliter of benzene as a mixture solution, the solution was refluxed with heating under an ambient atmosphere of argon gas for 64 hours. The reacted solution was cooled down to a room temperature, and further filtered. Concentrating the filtrate by means of an evaporator, the residue was washed with a use of methanol. After refining the filtered product by means of a short column, the refined product was re-crystallized with a use of toluene and as a result, 15.5 g of 2,7-dibromophenanthrene was obtained as colorless needle crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
WG Brown, BA Bluestein - Journal of the American Chemical …, 1943 - ACS Publications
Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene Page 1 June, 1943 Notes 1235 The keto acids V could be secured by dissolving the lactones in sodium hydroxide, and …
Number of citations: 9 pubs.acs.org
JW Ciszek, JM Tour - Tetrahedron letters, 2004 - Elsevier
In order to investigate one of the proposed molecular electronics switching mechanisms, we synthesized several molecules whose cores are unable to undergo conformational rotation. …
Number of citations: 64 www.sciencedirect.com
DR Lee, SH Han, JY Lee - Journal of Materials Chemistry C, 2019 - pubs.rsc.org
Pure organic based phosphorescent light-emitting diodes have been developed using Br modified 2,7-dibromophenanthrene-9,10-dione (27PNDO) as an emitter and Br modified 6,11-…
Number of citations: 22 pubs.rsc.org
H Henstock - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… The resulting oil solidified, on standing at about O", and the mass was extracted twice with cold light petroleum, leaving 2 : 7-dibromophenanthrene (yield 55 per cent.). This procedure …
Number of citations: 10 pubs.rsc.org
X Wang, J Wu, H Liu, F Kang, F Yan, Q Zhang - Macromolecules, 2023 - ACS Publications
It is very challenging to realize the polymerization of benzene/polycyclic aromatic hydrocarbons (PAHs) under neutral and mild conditions, although their polymerization could be …
Number of citations: 0 pubs.acs.org
AS Engel - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
JC Miller, JS Meek, SJ Strickler - Journal of the American …, 1977 - ACS Publications
Heavyatom effects on triplet decay rates are reported for the eight monohalonaphthalenes and for ten monohalophenanthrenes. The decrease in the lifetime with substitution is shown …
Number of citations: 79 pubs.acs.org
B Alameddine, N Baig, S Shetty, S Al-Mousawi - Polymer, 2019 - Elsevier
Conjugated copolymers were prepared from 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione units with various polycyclic aromatic hydrocarbon moieties, namely, fluorene (PQF1-2), …
Number of citations: 7 www.sciencedirect.com
DM Connors, NS Goroff - Organic Letters, 2016 - ACS Publications
A simple and efficient synthesis of cyclopenta[l]phenanthrenes from substituted acetophenones provides access to polycyclic aromatics with a variety of substitution patterns. The …
Number of citations: 15 pubs.acs.org
EK Unver, S Tarkuc, YA Udum, C Tanyeli, L Toppare - Organic Electronics, 2011 - Elsevier
A series of donor–acceptor–donor (DAD) type π-conjugated monomers containing 10,11,12,13-tetrahydrodibenzo[a,c]phenazine moiety in the backbone as the acceptor unit and …
Number of citations: 26 www.sciencedirect.com

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